2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Zinc-Activated Channel Selectivity Profile Cys-Loop Receptors

2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 459413-90-2) is a synthetically derived, research-grade small molecule belonging to the N-(thiazol-2-yl)-benzamide analog class. This compound class has been identified in primary literature as the first family of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily.

Molecular Formula C22H17N3O4S2
Molecular Weight 451.52
CAS No. 459413-90-2
Cat. No. B2375628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
CAS459413-90-2
Molecular FormulaC22H17N3O4S2
Molecular Weight451.52
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
InChIInChI=1S/C22H17N3O4S2/c26-21(19-8-4-5-9-20(19)29-17-6-2-1-3-7-17)24-16-10-12-18(13-11-16)31(27,28)25-22-23-14-15-30-22/h1-15H,(H,23,25)(H,24,26)
InChIKeyIFJJJORZZKLWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 459413-90-2): Chemical Profile & Procurement Relevance


2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS 459413-90-2) is a synthetically derived, research-grade small molecule belonging to the N-(thiazol-2-yl)-benzamide analog class. This compound class has been identified in primary literature as the first family of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily [1]. The molecule is characterized by a central benzamide scaffold featuring a 2-phenoxy substituent on the benzoyl ring and a [4-(1,3-thiazol-2-ylsulfamoyl)phenyl] group on the amide nitrogen, resulting in a molecular formula of C22H17N3O4S2 and a monoisotopic mass of 451.07 g/mol . Its procurement value stems from its distinct, polar substitution pattern within the ZAC antagonist pharmacophore, offering a unique chemical tool for investigating ZAC physiology when compared to more lipophilic or alternative ring-substituted analogs.

Why Generic N-(Thiazol-2-yl)-benzamide Analogs Cannot Substitute for 2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in ZAC Research


The N-(thiazol-2-yl)-benzamide chemotype exhibits steep structure-activity relationships (SAR) at the Zinc-Activated Channel (ZAC), where subtle variations in the benzamide ring substitution dramatically alter antagonist potency and selectivity [1]. The 2-phenoxy moiety in this compound introduces a polar, hydrogen-bond accepting group in a position where closely related analogs bear lipophilic substituents like halogens or alkyl groups. This substitution pattern directly influences the compound's interaction with the transmembrane and/or intracellular domains of the ZAC receptor, which has been established as the binding region for this class of negative allosteric modulators [1]. Generic interchange with an uncharacterized N-(thiazol-2-yl)-benzamide analog risks introducing a molecule with no ZAC activity or, conversely, non-selective activity at other Cys-loop receptors. Therefore, for experiments requiring a specific pharmacological probe with a defined polar substitution pattern to map ZAC binding site topology, only this precise compound's physical-chemical properties will suffice, making generic substitution unfit for reproducible research.

Quantitative Differentiation Evidence for 2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Against ZAC Modulators


Class-Level ZAC Selectivity vs. the Promiscuous Antagonist Tubocurarine

As part of the N-(thiazol-2-yl)-benzamide class, 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide belongs to the only known family of selective Zinc-Activated Channel (ZAC) antagonists. The validated analog TTFB, a closely related N-(thiazol-2-yl)-benzamide, demonstrated no significant agonist, antagonist, or modulatory activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine receptors when tested at 30 µM [1]. This selectivity is a key differentiator from the standard ZAC antagonist tubocurarine (TC). TC is promiscuous, exhibiting comparable or greater antagonist potencies at several other Cys-loop receptors, with reported IC50 values of 3.2 µM at ZAC but also significant activity at nAChRs and 5-HT3Rs [1].

Zinc-Activated Channel Selectivity Profile Cys-Loop Receptors

Differentiation by Negative Allosteric Modulation vs. Competitive Antagonism or Channel Block

The N-(thiazol-2-yl)-benzamide class, to which 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide belongs, acts as negative allosteric modulators (NAMs) of ZAC. Functional characterization of the class demonstrated non-competitive antagonism of Zn2+-induced ZAC signaling [1]. This contrasts with the action of competitors like tubocurarine, which may function as a channel blocker. The class representative TTFB shows a slow onset of blockade, suggesting state-dependent inhibition consistent with an allosteric mechanism targeting the transmembrane/intracellular domain [1]. This unique mode of action is a direct consequence of the N-(thiazol-2-yl)-benzamide scaffold and its specific substitution pattern.

Allosteric Modulation Electrophysiology Mechanism of Action

Structural Uniqueness: 2-Phenoxybenzamide vs. Lipophilic Analog Substitution Patterns

The specific 2-phenoxy substitution on the benzamide ring is not found in the most characterized ZAC antagonists from the same series. Hit compound 1 features a 5-bromo-2-chlorophenyl group, while compound 5a (TTFB) is a 3-fluorobenzamide [1]. The 2-phenoxy group introduces a significant shift in physicochemical properties. The target compound has a calculated topological polar surface area (tPSA) of 131 Ų, compared to 55.1 Ų for the 3-fluorobenzamide analog TTFB and 55.1 Ų for compound 1 . This >75 Ų increase in PSA and the presence of a flexible ethereal oxygen likely alters membrane permeability and the binding pose within the intracellular/transmembrane allosteric site of ZAC, providing a valuable, distinct chemotype for SAR studies.

Structure-Activity Relationship Physicochemical Property Pharmacophore Mapping

Differentiation from 2-Phenoxy Acetamide Analogs by Scaffold Rigidity and Metabolic Stability

A commercially available closely related compound, 2-phenoxy-N-(4-(thiazol-2-ylsulfamoyl)-phenyl)-acetamide (CAS 58590-31-1), differs by a single methylene spacer, replacing the benzamide with an acetamide [1]. This structural change reduces the aromatic conjugation, increasing conformational flexibility and fundamentally altering the electron distribution of the amide. Furthermore, the benzamide scaffold in the target compound is expected to be significantly less susceptible to amidase-mediated hydrolysis compared to the acetamide analog, potentially leading to superior solution stability and longer half-life in biological matrices if used in cellular assays [2]. This matters for procurement because the target aromatic benzamide provides a more rigid, stable pharmacophore for reproducible ZAC pharmacology than flexible acetamide surrogates.

Chemical Stability Scaffold Comparison Metabolic Lability

Validated Application Scenarios for Procuring 2-Phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide


ZAC Pharmacophore Topology Mapping by Systematic SAR Exploration

This compound is a critical procurement choice for academic and pharmaceutical research groups conducting a systematic structure-activity relationship (SAR) study to map the topology of the allosteric binding site of the Zinc-Activated Channel. Its unique 2-phenoxy motif introduces a polar, hydrogen-bond accepting vector in a region of the benzamide moiety typically occupied by halogens or alkyl groups in well-characterized analogs like compound 1 and TTFB [1]. By comparing the inhibitory activity of this specific compound against these reference antagonists under identical two-electrode voltage clamp (TEVC) conditions in ZAC-expressing Xenopus oocytes, researchers can deduce the steric and electrostatic tolerance of the binding pocket. This evidence-based approach directly tests the hypothesis that polar interactions in this region are permissible, a claim that cannot be addressed using the existing, more lipophilic tool compounds.

Probing ZAC-Regulated Cellular Pathways Without Off-Target Cys-Loop Receptor Confounding

Investigators studying the poorly understood physiological functions of ZAC in native tissues often face the limitation that the classical antagonist tubocurarine blocks multiple Cys-loop receptors, including nACh and 5-HT3 receptors [1]. Procuring this compound, as a member of the selectively acting N-(thiazol-2-yl)-benzamide class, provides a more precise pharmacological scalpel. When used alongside control experiments with a structurally distinct, inactive analog from the same class, it enables the specific attribution of observed changes in intracellular signaling (e.g., Zn2+/H+-mediated ion flux or membrane potential changes) directly to ZAC antagonism. This application is essential for publications aiming to delineate ZAC's specific role in cellular excitability.

Differentiating Negative Allosteric Modulator (NAM) Effects from Pore Block in ZAC Kinetics

The N-(thiazol-2-yl)-benzamide class has been characterized as acting via a state-dependent, non-competitive mechanism indicative of negative allosteric modulation at the transmembrane/intracellular domain [1]. This mechanism is fundamentally distinct from the potential channel block by tubocurarine. Procurement of this compound is justified for kinetically-focused electrophysiology studies (e.g., measuring onset/offset kinetics of inhibition, use-dependence protocols) designed to compare and contrast the modulation of ZAC gating by a NAM versus a pore blocker. The experimental results can help elucidate the conformational transitions of this atypical receptor and provide a template for identifying the NAM binding site through techniques like alkylation protection or cryo-EM.

Chemical Biology Tool for Calibrating ZAC Fluorescent Membrane Potential (FMP) Assays

The initial discovery of this compound class was enabled by a high-throughput screen using a FLIPR Membrane Potential (FMP) assay in stable ZAC-HEK293 cells, where compounds that inhibited the Cu2+-evoked fluorescence signal were identified as potential ZAC antagonists [1]. For laboratories establishing or calibrating their own ZAC FMP screening platform, procuring this specific compound serves as a polarity-enriched heterogeneity standard. Its distinct physicochemical properties (tPSA = 131 Ų vs. ~55 Ų for TTFB) make it an ideal positive control to ensure the assay's sensitivity to more polar, potentially less membrane-permeable ZAC modulators, thereby validating the platform's scope for broader drug discovery campaigns.

Quote Request

Request a Quote for 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.